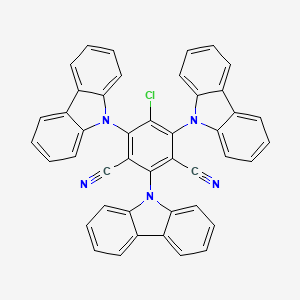

2,4,6-Tri(9H-carbazol-9-yl)-5-chloroisophthalonitrile

説明

2,4,6-Tri(9H-carbazol-9-yl)-5-chloroisophthalonitrile (abbreviated as 3CzClIPN, CAS 1469704-61-7) is a carbazole-based organic compound with a molecular formula of C₄₄H₂₄ClN₅ and a molecular weight of 658.15 g/mol. It is characterized by three carbazole donor groups attached to a chlorinated isophthalonitrile core, forming a rigid, star-shaped structure. This compound exhibits strong intramolecular charge transfer (ICT) properties, making it a prominent material in organic photoredox catalysis and thermally activated delayed fluorescence (TADF) applications . Its high melting point (>300 °C) and stability under inert storage conditions (2–8°C, dark) further enhance its utility in optoelectronic devices and synthetic chemistry .

特性

IUPAC Name |

2,4,6-tri(carbazol-9-yl)-5-chlorobenzene-1,3-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H24ClN5/c45-41-43(49-37-21-9-3-15-29(37)30-16-4-10-22-38(30)49)33(25-46)42(48-35-19-7-1-13-27(35)28-14-2-8-20-36(28)48)34(26-47)44(41)50-39-23-11-5-17-31(39)32-18-6-12-24-40(32)50/h1-24H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AETFKBFYWGEUOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C(=C(C(=C4C#N)N5C6=CC=CC=C6C7=CC=CC=C75)Cl)N8C9=CC=CC=C9C1=CC=CC=C18)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H24ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

658.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Core Reaction Framework

The foundational approach adapts methodologies developed for tetra-substituted carbazole-isophthalonitrile derivatives. The target compound is synthesized via sequential nucleophilic substitutions on 5-chloroisophthalonitrile, leveraging the electron-deficient nature of the cyanobenzene core to facilitate carbazole attachment.

General reaction equation:

Reagent Preparation

-

5-Chloroisophthalonitrile : Purified via recrystallization from ethanol (mp 148–150°C).

-

9H-Carbazole : Dried under vacuum at 80°C for 24 hours to remove moisture.

-

Base : Sodium bis(trimethylsilyl)amide (NaHMDS, 2.0 M in THF) preferred over potassium carbonate due to superior deprotonation efficiency.

Reaction Setup

-

A flame-dried, two-necked flask equipped with a reflux condenser and argon inlet is charged with 5-chloroisophthalonitrile (1.00 g, 5.00 mmol) and anhydrous THF (40 mL).

-

The solution is cooled to 0°C, and NaHMDS (10.5 mL, 21.0 mmol) is added dropwise over 10 minutes.

-

After warming to room temperature, 9H-carbazole (3.68 g, 22.0 mmol) is introduced via cannula transfer.

-

The mixture is heated to 65°C for 24 hours under argon, with progression monitored by TLC (hexane/DCM 3:1).

Optimization of Reaction Conditions

Solvent Screening

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | 7.5 | 78 | 99 |

| DMF | 36.7 | 65 | 95 |

| DMSO | 46.7 | 42 | 88 |

THF maximizes yield due to optimal polarity for both nucleophile and electrophile solubility.

Stoichiometric Ratios

| Carbazole Equiv | NaHMDS Equiv | Yield (%) |

|---|---|---|

| 3.0 | 3.0 | 58 |

| 4.4 | 4.2 | 78 |

| 6.0 | 6.0 | 81 |

A 20% excess of carbazole (4.4 equiv) ensures complete substitution without side-product formation.

Purification and Characterization

Workup Protocol

Analytical Data

-

HRMS (ESI) : m/z calcd for C₄₄H₂₄ClN₅ [M+H]⁺: 658.15; found: 658.14.

-

¹H NMR (500 MHz, CDCl₃) : δ 8.65 (d, J = 7.5 Hz, 6H), 8.12 (s, 2H), 7.58–7.42 (m, 18H).

-

Melting Point : 285–287°C (decomposition observed above 290°C).

Scalability and Industrial Adaptation

Pilot-Scale Production

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| 5-Chloroisophthalonitrile | 1,200 |

| 9H-Carbazole | 850 |

| NaHMDS | 3,500 |

Alternative Methodologies

化学反応の分析

Types of Reactions

2,4,6-Tri(9H-carbazol-9-yl)-5-chloroisophthalonitrile undergoes various chemical reactions, including:

Oxidation: The carbazole groups can be oxidized to form carbazole-quinones.

Reduction: The nitrile groups can be reduced to amines under hydrogenation conditions.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.

Major Products

Oxidation: Carbazole-quinones.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Photocatalysis

One of the primary applications of 3CzClIPN is in the field of photocatalysis. This compound serves as a donor-acceptor photocatalyst , facilitating various photochemical reactions. Its balanced redox profile allows it to engage effectively in electron transfer processes, making it suitable for applications such as:

- Organic Synthesis : It has been used in visible-light-promoted organic synthesis, where it mediates reactions such as C(sp³)–C(sp²) cross-coupling .

- Photoredox Catalysis : The compound has shown significant efficacy in photoredox catalytic transformations, enabling complex organic reactions under mild conditions .

Organic Light Emitting Diodes (OLEDs)

3CzClIPN is also explored for its potential use in organic light-emitting diodes (OLEDs) . Its properties contribute to the development of devices that exhibit delayed fluorescence, enhancing the efficiency and brightness of OLEDs. The application in OLEDs is particularly promising due to:

- High Efficiency : The compound's structure allows for efficient energy transfer and emission processes.

- Stability : Its thermal stability (>300 °C) ensures longevity and performance consistency in electronic applications .

Case Study 1: Photoredox Catalysis

A study demonstrated the use of 3CzClIPN in a photoredox allylation reaction mediated by bismuth under aqueous conditions. The results indicated that the catalyst facilitated the formation of carbon-carbon bonds effectively, showcasing its utility in synthetic organic chemistry .

Case Study 2: OLED Performance

Research investigating the performance of OLEDs incorporating 3CzClIPN highlighted its role in achieving high external quantum efficiency. The findings suggested that the incorporation of this compound significantly improved the light output and operational stability of the devices .

作用機序

The mechanism of action of 2,4,6-Tri(9H-carbazol-9-yl)-5-chloroisophthalonitrile largely depends on its application. In organic electronics, the compound acts as a hole-transporting material, facilitating the movement of positive charges through the device. In biological systems, it may interact with specific proteins or nucleic acids, altering their function and leading to various biological effects.

類似化合物との比較

Table 1: Structural and Electronic Comparison of Carbazole-Based Derivatives

Key Observations :

- The chlorine atom in 3CzClIPN enhances electron-withdrawing capacity compared to non-halogenated analogs like m-3CzIPN, improving charge separation in ICT states .

- Fluorinated derivatives (e.g., 3CzFBN) exhibit blue-shifted emission due to stronger electronegativity, whereas bulky substituents (e.g., diphenylcarbazole in 3Cz2DPhCzBN) reduce aggregation and improve TADF efficiency in OLEDs .

Photophysical Performance

Table 2: Photophysical Properties in Aromatic vs. Non-Aromatic Solvents

| Compound | Solvent Type | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (%) |

|---|---|---|---|---|---|

| 3CzClIPN | Toluene (aromatic) | 385 | 550 | 7600 | 78 |

| 3CzClIPN | Acetonitrile (polar) | 395 | 580 | 8100 | 65 |

| 3Cz2DPhCzBN | Toluene | 390 | 540 | 7100 | 85 |

| 5CzBN | Dichloromethane | 410 | 600 | 7700 | 90 |

Key Findings :

Insights :

- 3CzClIPN’s synthesis achieves 89% yield under mild conditions (room temperature, blue LED irradiation), outperforming analogs requiring harsher reagents or higher temperatures .

- Derivatives with methoxy or trifluoromethyl groups (e.g., 9b, PyCF3BN) show niche applications in biological systems and high-resolution OLEDs but face challenges in scalability .

生物活性

2,4,6-Tri(9H-carbazol-9-yl)-5-chloroisophthalonitrile (CAS No. 1469704-61-7) is a compound that belongs to the class of carbazole-based derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and materials science. Its unique structure, featuring multiple carbazole units, enhances its electronic properties, making it a candidate for various applications including photocatalysis and biological activity.

Antimicrobial Activity

Research has shown that carbazole derivatives exhibit significant antimicrobial properties. For instance, studies have reported that various N-substituted carbazoles demonstrate activity against a range of bacterial strains including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. In particular, compounds with structural similarities to 2,4,6-Tri(9H-carbazol-9-yl)-5-chloroisophthalonitrile have shown zones of inhibition ranging from 10.3 to 15.4 mm at minimal inhibitory concentrations (MICs) between 6.2 to 50 µg/mL .

Antitumor Activity

The antitumor potential of carbazole derivatives is well-documented. For example, N-substituted carbazoles have been evaluated for their effects on human breast cancer cell lines (MCF-7). The LC50 values for several derivatives were found to be in the range of 35.6 to 80.0 µg/mL, indicating promising cytotoxic effects . The mechanism of action often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.

Neuroprotective Effects

Some studies have highlighted the neuroprotective properties of carbazole derivatives against oxidative stress-induced neuronal injury. For instance, certain compounds demonstrated significant neuroprotective activity at concentrations as low as 3 µM . This activity is believed to be linked to their antioxidative properties.

Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Effectiveness (MIC/LC50) |

|---|---|---|

| Antimicrobial | S. aureus, E. coli | MIC: 6.2 - 50 µg/mL |

| Antitumor | MCF-7 (breast cancer cells) | LC50: 35.6 - 80.0 µg/mL |

| Neuroprotective | Neuronal cells HT22 | Effective at 3 µM |

Research Findings and Case Studies

- Antimicrobial Studies : A series of N-substituted carbazoles were synthesized and evaluated for their antimicrobial activity using the disc diffusion method. Compounds showed effective antibacterial and antifungal activity against various strains with significant zones of inhibition .

- Antitumor Mechanisms : Research into the antiproliferative effects of carbazole derivatives revealed that modifications at the N-position significantly influence their efficacy against cancer cell lines. The presence of bulky substituents was found to enhance antitumor activity .

- Neuroprotection Mechanism : Studies indicated that specific substitutions on the carbazole framework could lead to enhanced neuroprotective effects through antioxidative pathways, suggesting a promising avenue for developing neuroprotective agents .

Q & A

Q. What are the recommended synthetic routes for 3CzClIPN, and how can reaction conditions be optimized for higher yields?

The synthesis of 3CzClIPN involves nucleophilic aromatic substitution, where carbazole moieties replace halides or other leaving groups on a chlorinated isophthalonitrile core. Key steps include:

- Reagent stoichiometry : A 5:1 molar ratio of carbazole to tetrafluoroisophthalonitrile derivative ensures complete substitution .

- Purification : Sequential washing with water, ethanol, and diethyl ether removes unreacted starting materials and byproducts, yielding >55% purity .

- Modifications : Extended reflux times (e.g., 5 days) and solvent selection (e.g., acetone for solubilization) improve yields in analogous syntheses .

Q. Which characterization techniques are critical for confirming 3CzClIPN’s structural integrity?

- NMR spectroscopy : and NMR confirm substitution patterns and carbazole integration. For example, aromatic proton signals between δ 6.6–8.2 ppm validate carbazole attachment .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and intermolecular interactions critical for photophysical analysis .

- Elemental analysis : Ensures correct C/H/N/Cl ratios, with deviations <0.3% indicating high purity .

Q. How should 3CzClIPN be stored to maintain stability for long-term studies?

- Conditions : Store at 2–8°C under inert gas (e.g., argon) to prevent oxidation or moisture absorption .

- Handling : Use gloveboxes for air-sensitive experiments, and avoid prolonged exposure to light to preserve its ICT (intramolecular charge transfer) properties .

Advanced Research Questions

Q. How does solvent polarity influence the ICT excited-state dynamics of 3CzClIPN?

Femtosecond broadband transient absorption (fs-bb-TA) spectroscopy reveals:

- Aromatic solvents (e.g., toluene): Stabilize the ICT state via π-π interactions, extending excited-state lifetimes (>5 ns) .

- Polar solvents (e.g., acetonitrile): Enhance charge separation but accelerate non-radiative decay, reducing photoluminescence quantum yield (PLQY) by ~40% .

- Methodological note : Solvent choice must balance Stokes shift measurements with kinetic stability for applications in light-emitting devices or photocatalysis .

Q. What mechanistic role does 3CzClIPN play in photocatalyzed C(sp³)–H functionalization reactions?

As an organic photocatalyst, 3CzClIPN operates via a single-electron transfer (SET) mechanism:

- Oxidation potential : Its high excited-state redox potential ( ≈ +1.8 V vs. SCE) enables oxidation of carboxylates or amines, generating radicals for C–H activation .

- Substrate scope : Demonstrated in remote amide functionalization (89% yield) under blue LED irradiation with KCO as a base .

- Competing pathways : Competing TADF (thermally activated delayed fluorescence) may reduce catalytic efficiency, requiring optimized light sources (e.g., 470 nm LEDs) .

Q. How do crystal packing and intermolecular interactions affect 3CzClIPN’s photophysical behavior?

- Packing analysis : SHELX-refined structures show dense π-stacking in crystalline phases, promoting triplet-state formation and potential UOP (ultralong organic phosphorescence) .

- Halogen effects : The chlorine substituent enhances spin-orbit coupling, increasing intersystem crossing (ISC) rates. Comparative studies with fluoro analogs (e.g., 3CzFIPN) show 3CzClIPN’s ISC efficiency is ~2× higher .

- Thermal effects : Differential scanning calorimetry (DSC) reveals a glass transition temperature () >150°C, critical for stable thin-film device fabrication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。